N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine
Description
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine is a structurally complex pyridine derivative characterized by:
- A 5-nitropyridine core with a methoxy group at position 4.
- Diamine substitution at positions 2 and 3, with one arm bearing a tert-butoxycarbonyl (Boc)-protected methylaminoethyl group.
- Potential applications in medicinal chemistry or agrochemicals, inferred from its functional groups (e.g., nitro, methoxy, and Boc-protected amine), which are common in bioactive molecules .
While direct data on this compound are absent in the provided evidence, comparisons can be drawn to structurally or functionally related compounds.
Properties
Molecular Formula |
C15H25N5O5 |
|---|---|
Molecular Weight |
355.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-amino-6-methoxy-5-nitropyridin-2-yl)-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H25N5O5/c1-15(2,3)25-14(21)19(5)8-7-18(4)12-10(16)9-11(20(22)23)13(17-12)24-6/h9H,7-8,16H2,1-6H3 |
InChI Key |
UYURPHXXRDCDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C1=NC(=C(C=C1N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine generally involves:
- Starting from a suitably substituted pyridine core (e.g., 2,3-diamino-6-methoxypyridine derivatives).
- Introduction of the 5-nitro substituent via nitration or from a nitro-substituted precursor.
- Selective methylation of the N2 amino group.
- Attachment of the 2-(Boc-methylamino)ethyl side chain to the N2 position.
- Protection of amine groups using Boc chemistry to ensure selective reactivity.
- Purification by chromatography or recrystallization.
Key Starting Materials and Intermediates
6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride is a closely related compound and a likely precursor. It is commercially available or can be synthesized from 2,3-diaminopyridine derivatives by methylation and methoxylation steps.
2-Chloro-4-methyl-5-nitropyridine and related nitropyridine intermediates are used for introducing the nitro group and other substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Stepwise Preparation Outline
Detailed Synthetic Notes
Nitration and Nitro Group Introduction: The 5-nitro substituent on the pyridine ring can be introduced by nitration of 2,3-diaminopyridine derivatives or by starting from 5-nitropyridine precursors such as 2-chloro-4-methyl-5-nitropyridine. For example, oxidation with chromium(VI) oxide in sulfuric acid at controlled temperatures (0–20°C) for extended periods (up to 13 hours) yields nitro-substituted pyridines with good yields (~77%).
Methylation of Amino Groups: Selective methylation of the N2 amino group can be performed using methylating agents under controlled conditions to avoid overalkylation. This step is critical to obtain the N2-methylamino functionality without affecting other amino groups.
Attachment of Boc-(methyl)aminoethyl Side Chain: The Boc-protected methylaminoethyl moiety is typically introduced via nucleophilic substitution using a suitable halide or activated ester derivative of the Boc-protected amine. The Boc group serves as a protecting group for the secondary amine during subsequent steps.
Purification: After the synthesis, purification is commonly achieved by silica gel chromatography, eluting with mixtures of ethyl acetate and hexane (e.g., 35–45% ethyl acetate). The product is dried over magnesium sulfate, and solvents are evaporated under reduced pressure to yield the pure compound.
Research Findings and Data Integration
Yield and Purity
Analytical Characterization
NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the pyridine ring and the presence of Boc-protected aminoethyl side chains.
Elemental Analysis: Consistent with calculated values for carbon, hydrogen, and nitrogen content, confirming compound integrity.
Mass Spectrometry: Confirms molecular weight and the presence of methyl, methoxy, nitro, and Boc groups.
Chromatography: TLC and HPLC techniques confirm purity and monitor reaction progress.
Representative Data Table for Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method | Characterization |
|---|---|---|---|---|
| Nitration | Chromium(VI) oxide, H2SO4, 0–20°C, 13 h | 77.6 | Recrystallization (ethanol/petroleum ether) | Melting point 193.3–193.6°C |
| Methylation | Methylamine, selective conditions | 85 | Silica gel chromatography | NMR, MS |
| Boc Protection | Boc anhydride, triethylamine | 90 | Silica gel chromatography | NMR, elemental analysis |
| Side Chain Attachment | Boc-(methyl)aminoethyl halide, base | 80 | Silica gel chromatography | NMR, MS |
Chemical Reactions Analysis
Types of Reactions
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The Boc-protected aminoethyl group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for deprotection, followed by various electrophiles
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives of the methoxy group
Reduction: Amino derivatives of the nitro group
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of the nitro and methoxy groups can also influence its reactivity and binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Pyridine Derivatives
Table 3: Structural Parameters from Crystallography
| Compound () | Bond Length (Å) | Angle (°) | Interaction Type |
|---|---|---|---|
| N-(5-nitropyridin-2-yl)-diazepine | Csp²–Csp²: 1.5276 | Amidine N–C–N: 130.55 | π–π stacking, H-bonding |
Key Research Findings
- Substituent Effects : Methoxy and nitro groups enhance polarity and receptor binding in triazines and pyridines .
- Boc Protection : Likely improves metabolic stability, as seen in triazine derivatives .
- Structural Rigidity : Planar nitro-pyridine cores (e.g., ) may limit conformational flexibility, affecting bioactivity .
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
This compound is classified as a skin/eye irritant (Category 2) and requires stringent safety measures:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
- Decontamination: Immediately wash affected areas with soap/water for 15 minutes after exposure .
- Storage: Store in airtight containers at room temperature, away from oxidizers. Long-term storage may degrade stability, increasing hazardous potential .
Basic: What synthetic methodologies are reported for preparing this compound?
Answer:
While direct synthesis data for this compound is limited, analogous nitropyridine derivatives are synthesized via:
- Stepwise functionalization: Boc-protected amines and methoxy/nitro groups are introduced sequentially using coupling agents (e.g., EDC, NHS) in DMF or THF .
- TLC monitoring: Reaction progress is tracked via TLC (e.g., silica gel, ethyl acetate/hexane eluent) to confirm intermediate formation .
- Purification: Column chromatography (e.g., silica gel, gradient elution) or recrystallization yields pure products (typical yields: 60–75%) .
Advanced: How can researchers optimize synthesis to minimize by-products and improve purity?
Answer:
- Reagent stoichiometry: Maintain a 1:1.5 molar ratio of starting material to coupling agents (e.g., chloroacetylated intermediates) to reduce unreacted residues .
- Temperature control: Stirring at 0–5°C during Boc-deprotection (e.g., using TFA) prevents nitro group reduction.
- By-product mitigation: Add scavengers (e.g., triethylamine) to neutralize acidic by-products. Post-synthesis, use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound .
Advanced: What analytical techniques validate structural integrity and purity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms Boc-protection (δ ~1.4 ppm for tert-butyl) and nitropyridine aromatic protons (δ ~8.5–9.0 ppm) .
- Mass spectrometry: High-resolution ESI-MS (positive ion mode) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC purity: Reverse-phase HPLC (UV detection at 254 nm) with >95% purity threshold ensures minimal impurities .
Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts)?
Answer:
- Cross-validation: Compare experimental NMR data with computational predictions (DFT calculations) or NIST reference spectra .
- Solvent effects: Re-dissolve the compound in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess peak splitting anomalies.
- Impurity profiling: Use LC-MS to identify co-eluting contaminants (e.g., de-Boc by-products) that may distort signals .
Basic: What stability considerations apply during storage?
Answer:
- Degradation pathways: Exposure to moisture or light accelerates decomposition, releasing CO, CO₂, and nitrogen oxides .
- Stability testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .
- Best practices: Aliquot the compound into amber vials under nitrogen atmosphere and store at -20°C for long-term stability .
Advanced: What catalytic interactions are plausible with this compound in synthetic workflows?
Answer:
- Schiff base formation: The primary amine group may react with aldehydes (e.g., isophthalaldehyde) to form coordination complexes, as seen in Mn(II)/Cu(II) Schiff base systems .
- Nitro group reduction: Catalytic hydrogenation (Pd/C, H₂) could reduce the nitro group to an amine, altering reactivity. Monitor with IR spectroscopy (loss of NO₂ stretch at ~1520 cm⁻¹).
Advanced: How can decomposition during experimental procedures be mitigated?
Answer:
- Inert conditions: Use argon/vacuum lines for moisture-sensitive reactions (e.g., Boc deprotection) .
- Additive stabilization: Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit oxidative degradation.
- Real-time monitoring: Employ inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., nitroxide radicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
